3-Hydroxy-5-(4-T-butylphenyl)pyridine
CAS No.: 1261931-94-5
Cat. No.: VC8226026
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261931-94-5 |
|---|---|
| Molecular Formula | C15H17NO |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | 5-(4-tert-butylphenyl)pyridin-3-ol |
| Standard InChI | InChI=1S/C15H17NO/c1-15(2,3)13-6-4-11(5-7-13)12-8-14(17)10-16-9-12/h4-10,17H,1-3H3 |
| Standard InChI Key | TUWHXOILCSNNQB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyridine core substituted with a hydroxyl group (-OH) at position 3 and a bulky 4-tert-butylphenyl group at position 5. The tert-butyl group introduces significant steric hindrance, influencing the molecule’s reactivity and intermolecular interactions. Key structural parameters include:
The hydroxyl group facilitates hydrogen bonding, while the tert-butylphenyl moiety enhances hydrophobicity, making the compound suitable for lipid-rich environments .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves multi-step organic reactions, leveraging cross-coupling strategies and nucleophilic substitutions :
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Suzuki-Miyaura Coupling:
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Condensation Reactions:
Example Procedure:
A mixture of 4-tert-butylphenylboronic acid (1.2 eq) and 3-bromo-5-hydroxypyridine (1.0 eq) in toluene is heated to 80°C under . After adding (5 mol%), the reaction is stirred for 12 hours. The product is purified via column chromatography (yield: 65–75%) .
Applications in Research
Medicinal Chemistry
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Antimicrobial Activity: Salts derived from 3-hydroxypyridine exhibit efficacy against Bacillus cereus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 4–16 µg/mL .
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Antioxidant Properties: Analogues with tert-butyl groups demonstrate radical-scavenging activity, reducing oxidative stress in biological systems .
Material Science
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Polymer Stabilizers: The tert-butyl group enhances thermal stability, making the compound effective in preventing polymer degradation at high temperatures .
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Coordination Chemistry: Serves as a ligand in transition metal complexes (e.g., Ni, Rh), enabling catalytic applications in cross-coupling reactions .
Research Findings
Biological Studies
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In Vivo Antioxidant Effects: Covalent attachment of 3-hydroxy-5-(4-T-butylphenyl)pyridine derivatives to bovine pericardium reduced oxidative damage by 40–60% in rat models, preserving collagen integrity .
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Enzyme Inhibition: Structural analogs inhibit JNK (c-Jun N-terminal kinase) with values of 2–27 µM, relevant for treating inflammatory diseases .
Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 183–190°C | DSC |
| LogP | 3.8 | HPLC |
| pKa | 8.2 (hydroxyl group) | Potentiometry |
Comparison with Analogues
Structural Analogues
The hydroxyl group in 3-Hydroxy-5-(4-T-butylphenyl)pyridine improves hydrogen-bonding capacity, critical for biological interactions .
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